2-(Trifluoromethyl)indolizine
Overview
Description
2-(Trifluoromethyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. The trifluoromethyl group attached to the indolizine ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
Indolizine derivatives, which include 2-(trifluoromethyl)indolizine, have been studied for their diverse biological activities .
Mode of Action
Indolizine derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indolizine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)indolizine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that affect protein function. Additionally, this compound can form non-covalent interactions with biomolecules, such as hydrogen bonds and van der Waals forces, which further contribute to its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth. Additionally, it can impact cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, leading to inhibition or activation of their catalytic activity. This binding often involves non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in tissues. The localization and accumulation of this compound within cells are critical factors that determine its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For instance, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)indolizine can be achieved through several methods. One common approach involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride. This method is effective due to the activation provided by bismuth (III) chloride, which facilitates the formation of the trifluoromethyl group on the indolizine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Trifluoromethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions: Reagents such as bismuth (III) chloride, trifluoromethanesulfanylamide, and various oxidizing and reducing agents are commonly used in these reactions. The conditions vary based on the desired reaction and product.
Major Products: The major products formed from these reactions include various substituted indolizines, oxides, and reduced forms of the compound
Scientific Research Applications
2-(Trifluoromethyl)indolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and studying biological pathways.
Industry: Used in the production of materials with specific chemical properties, such as fluorinated compounds with enhanced stability and reactivity .
Comparison with Similar Compounds
2-(Trifluoromethyl)indolizine can be compared with other similar compounds, such as:
Indole: A parent compound with a similar structure but without the trifluoromethyl group.
Indolizine: The base structure without any substituents.
Fluorinated Indolizines: Compounds with different fluorinated groups attached to the indolizine ring.
Unique Properties: The trifluoromethyl group in this compound provides enhanced stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
2-(trifluoromethyl)indolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-5-8-3-1-2-4-13(8)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULMMIZURQLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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